2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

anticancer cytotoxicity colon carcinoma

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS 309274‑50‑8) is a synthetic heterocyclic compound belonging to the 2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide class. It features a benzoxazole ring linked via a thioether bridge to an isoxazole acetamide backbone.

Molecular Formula C13H11N3O3S
Molecular Weight 289.31
CAS No. 309274-50-8
Cat. No. B2356474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
CAS309274-50-8
Molecular FormulaC13H11N3O3S
Molecular Weight289.31
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3O2
InChIInChI=1S/C13H11N3O3S/c1-8-6-11(16-19-8)15-12(17)7-20-13-14-9-4-2-3-5-10(9)18-13/h2-6H,7H2,1H3,(H,15,16,17)
InChIKeyHRGOUXOEKMPRLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS 309274-50-8) — Chemical Class and Core Characteristics for Scientific Procurement


2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS 309274‑50‑8) is a synthetic heterocyclic compound belonging to the 2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide class. It features a benzoxazole ring linked via a thioether bridge to an isoxazole acetamide backbone. The compound appears as compound **3h** in a primary head‑to‑head study by Özkay et al. (2013) that compared ten structural analogs (3a‑3j) for antimicrobial and anticancer activity [1]. Its molecular formula is C₁₃H₁₁N₃O₃S, with a formula weight of 289.31 g mol⁻¹, as confirmed by ¹H NMR, IR, mass spectrometry and elemental analysis in the same study [1]. The benzoxazole moiety distinguishes it from the benzimidazole (3g), benzothiazole (3i) and simpler azole (3a‑3f) congeners within the series, directly affecting its biological profile.

Why 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide Cannot Be Interchanged with In-Class Analogs


Within the 2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide family, seemingly minor changes to the (benz)azole substituent produce large, quantifiable shifts in both cytotoxicity and antifungal activity [1]. As demonstrated by Özkay et al. (2013), the benzoxazole‑bearing compound **3h** (the target molecule) displays an IC₅₀ of 0.09 µM against HT‑29 colon carcinoma cells, whereas the benzimidazole analog **3g** shows an IC₅₀ of 0.74 µM (8‑fold weaker) and the benzothiazole analog **3i** 0.40 µM (4‑fold weaker) [1]. Antifungal potency also diverges sharply: the simpler azole analogs **3a‑3f** achieve a MIC of 100 µg mL⁻¹ against *Candida albicans* (equivalent to ketoconazole), while the benzoxazole compound **3h** is two‑fold less potent (MIC = 200 µg mL⁻¹) [1]. These data demonstrate that activity is exquisitely sensitive to the heterocyclic warhead, making direct substitution with a close analog without re‑validation scientifically unsound.

Quantitative Comparator Evidence for 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide — Direct Head‑to‑Head Data


Cytotoxicity Against HT‑29 Colon Carcinoma Cells — Benzoxazole (3h) vs. Benzimidazole (3g) and Benzothiazole (3i) Analogs

The benzoxazole derivative **3h** (the target compound) exhibited an IC₅₀ of **0.09 µM** against HT‑29 human colon adenocarcinoma cells in a 24 h MTT assay, making it the most potent cytotoxic agent among all benzazole‑bearing analogs tested [1]. By comparison, the benzimidazole congener **3g** (2-(1H-benzimidazol-2-yl)sulfanyl‑N‑(5‑methyl‑isoxazol‑3‑yl)acetamide) gave an IC₅₀ of 0.74 µM, and the benzothiazole congener **3i** (2-(benzothiazol-2-yl)sulfanyl‑N‑(5‑methyl‑isoxazol‑3‑yl)acetamide) gave 0.40 µM [1]. Thus, **3h is approximately 8‑fold more potent than 3g and 4‑fold more potent than 3i** in this cell line [1]. The reference drug cisplatin was used as a positive control.

anticancer cytotoxicity colon carcinoma

Cytotoxicity Against C‑6 Melanoma Cells — Benzoxazole (3h) Maintains a Quantitative Advantage Over Benzimidazole (3g)

Against the C‑6 rat glioma (melanoma) cell line, compound **3h** (benzoxazole) exhibited an IC₅₀ of **0.22 µM** in the MTT assay, while the benzimidazole analog **3g** required a 3‑fold higher concentration to achieve equivalent growth inhibition (IC₅₀ = 0.67 µM) [1]. The benzothiazole analog **3i** did not show quantifiable cytotoxicity at the tested concentrations (IC₅₀ not determined) [1]. Cisplatin served as the reference cytotoxic agent.

anticancer cytotoxicity melanoma

Antifungal Activity Against Candida albicans — Benzoxazole (3h) vs. Simpler Azole Analogs (3a‑3f)

The benzoxazole compound **3h** (target) displayed **moderate antifungal activity** against *Candida albicans* with a **MIC of 200 µg mL⁻¹**, whereas the simpler azole analogs **3a‑3f** — which lack the fused benzo‑ring system — exhibited a MIC of **100 µg mL⁻¹**, equivalent to the clinical reference agent **ketoconazole** [1]. This result indicates that, unlike the simpler azoles in the series, the benzoxazole modification **reduces antifungal potency by a factor of two** while retaining measurable activity. The benzimidazole (3g) and benzothiazole (3i) analogs also showed MIC values of 200 µg mL⁻¹, placing them in the same moderate‑activity tier [1].

antifungal Candida albicans azole comparison

DNA Synthesis Inhibition — Benzoxazole (3h) and Benzimidazole (3g) Selected as the Only Active Compounds

Based on their superior cytotoxicity, only three compounds from the 3a‑3j series were advanced to DNA synthesis inhibition assays: **3g** (benzimidazole), **3h** (benzoxazole, the target compound), and **3i** (benzothiazole) [1]. Among these, compounds **3g and 3h demonstrated notable, dose‑ and time‑dependent inhibition of BrdU incorporation into nuclear DNA in both HT‑29 and C‑6 cell lines**, indicating interference with S‑phase DNA replication [1]. The benzothiazole analog 3i was not reported as active in this assay [1]. While the study provides graphical data rather than discrete IC₅₀ values for DNA synthesis, the binary selection criterion — advancement based on primary cytotoxicity threshold — highlights the benzoxazole derivative as one of only two compounds (out of ten) that combine potent cytotoxicity with measurable DNA synthesis inhibition [1].

DNA synthesis inhibition cell cycle anticancer mechanism

Optimal Research and Industrial Application Scenarios for 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide (309274-50-8)


Anticancer Lead Optimization — Colon Carcinoma and Melanoma Probe

The benzoxazole derivative’s IC₅₀ of 0.09 µM against HT‑29 colon carcinoma cells — 8‑fold lower than the benzimidazole analog 3g — supports its procurement as a selective scaffold for colon cancer cytotoxicity studies [1]. Its activity against C‑6 melanoma cells (IC₅₀ = 0.22 µM) extends the scope to glioma models [1]. This compound is best deployed in cell‑based SAR campaigns where benzoxazole‑specific potency differentiation is the objective.

DNA Synthesis Inhibition Mechanistic Studies

Because only two compounds in the 3a‑3j series (3g and 3h) advanced to DNA synthesis inhibition assays, the benzoxazole derivative 3h is a logical choice for mechanistic follow‑up studies investigating S‑phase interference and its relationship to the benzoxazole pharmacophore [1]. Its differentiation from the benzimidazole analog 3g can be exploited to dissect scaffold‑specific effects on DNA replication.

Antifungal Activity Benchmarking and Selectivity Profiling

Although its antifungal potency (MIC = 200 µg mL⁻¹) is lower than that of the simpler azole analogs (3a‑3f, MIC = 100 µg mL⁻¹), the benzoxazole compound serves as a useful reference for antifungal selectivity studies [1]. The study authors note that antifungal activity appears independent of non‑specific cytotoxicity, making this compound suitable for experiments that require discriminating between general toxicity and genuine antifungal mechanisms [1].

Heterocyclic Chemistry and Physicochemical SAR Reference

The benzoxazole ring (3h) sits at a physicochemical inflection point within the 3a‑3j series: its lipophilicity differs from the benzimidazole and benzothiazole analogs, a property explicitly identified by the study authors as likely underlying the differential biological activity [1]. Procurement is therefore justified for projects correlating heterocyclic substituent effects with logP, cellular permeability, and target engagement.

Quote Request

Request a Quote for 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.